

Application Notes and Protocols for NS-1619 in In Vivo Animal Models

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Compound of Interest

Compound Name: NS-1619

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **NS-1619** in various in vivo animal models. **NS-1619** is a well-characterized activator of large-conductance Ca^{2+} -activated potassium (BKCa) channels and is frequently used in preclinical research to investigate the therapeutic potential of BKCa channel modulation in a range of diseases.^{[1][2][3][4]}

Quantitative Data Summary

The following table summarizes the dosages and administration routes of **NS-1619** used in different in vivo animal models as reported in the literature.

Animal Model	Strain	Disease/Condition Model	Dosage	Administration Route	Treatment Duration	Key Findings
Mouse	mdx	Duchenne Muscular Dystrophy	0.5 mg/kg body weight	Intraperitoneal (i.p.)	Daily for 4 weeks	Improved mitochondrial function and reduced fibrosis in skeletal muscle. [5]
Mouse	ICR	Ischemia/Reperfusion (I/R) Injury	1 mg/kg	Intraperitoneal (i.p.)	Single dose 24h before I/R	Provided cardioprotection by reducing infarct size. [1]
Rat	-	Mesenteric Artery Remodeling	20 µg/kg/day	Osmotic minipumps	6 weeks	Reversed pathological vascular remodeling. [6] [7]
Rat	-	Pulmonary Hypertension	12 µM and 100 µM solution	Inhalation	-	Reduced right ventricular pressure and improved oxygenation. [2] [3]

Experimental Protocols

Intraperitoneal Administration in a Mouse Model of Duchenne Muscular Dystrophy

This protocol is based on a study investigating the effect of **NS-1619** on mitochondrial function in mdx mice.^[5]

a. Materials:

- **NS-1619** (Sigma-Aldrich)
- Ethanol
- Sterile saline (0.9% NaCl)
- 8-week-old mdx mice
- Syringes and needles for intraperitoneal injection

b. Preparation of **NS-1619** Solution (5 mg/mL):

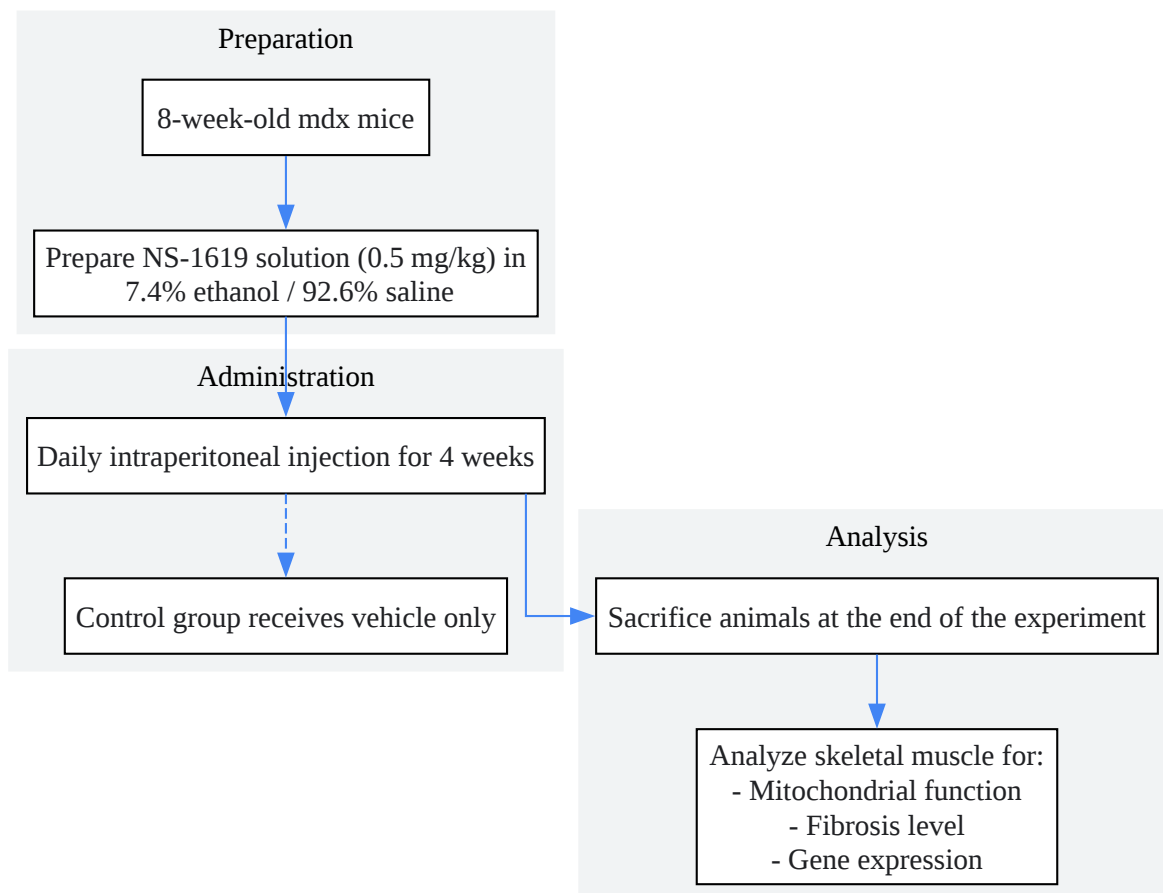
- Dissolve **NS-1619** in a mixture of ethanol and sterile saline.
- The final vehicle composition should be 7.4% ethanol and 92.6% sterile saline (v/v).
- For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.^[1]

c. Administration Protocol:

- Administer a daily intraperitoneal injection of the **NS-1619** solution to the mdx mice.
- The dosage is 0.5 mg/kg body weight.
- The injection volume should be between 150-200 μ L per animal.
- The control group should receive an equivalent volume of the vehicle (7.4% ethanol in sterile saline).

- Continue the treatment for 4 weeks.

d. Experimental Workflow:



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Caption: Workflow for in vivo administration of **NS-1619** in mdx mice.

Continuous Infusion via Osmotic Mini-Pumps in a Rat Model of Vascular Remodeling

This protocol is adapted from a study on mesenteric artery remodeling in rats.[6][7]

a. Materials:

- **NS-1619**
- Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, Saline)[1]
- Osmotic mini-pumps
- Rats with induced mesenteric artery remodeling

b. Preparation of **NS-1619** Solution for Infusion:

- A recommended vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Prepare a stock solution of **NS-1619** in DMSO first, then sequentially add the other co-solvents.[1]
- The final concentration should be calculated based on the pump's flow rate and the target dosage of 20 µg/kg/day.

c. Surgical Implantation of Osmotic Mini-Pumps:

- Anesthetize the rats according to an approved institutional protocol.
- Implant the osmotic mini-pumps subcutaneously.
- The pumps will deliver a continuous infusion of **NS-1619** (or vehicle for the control group) for the duration of the study.

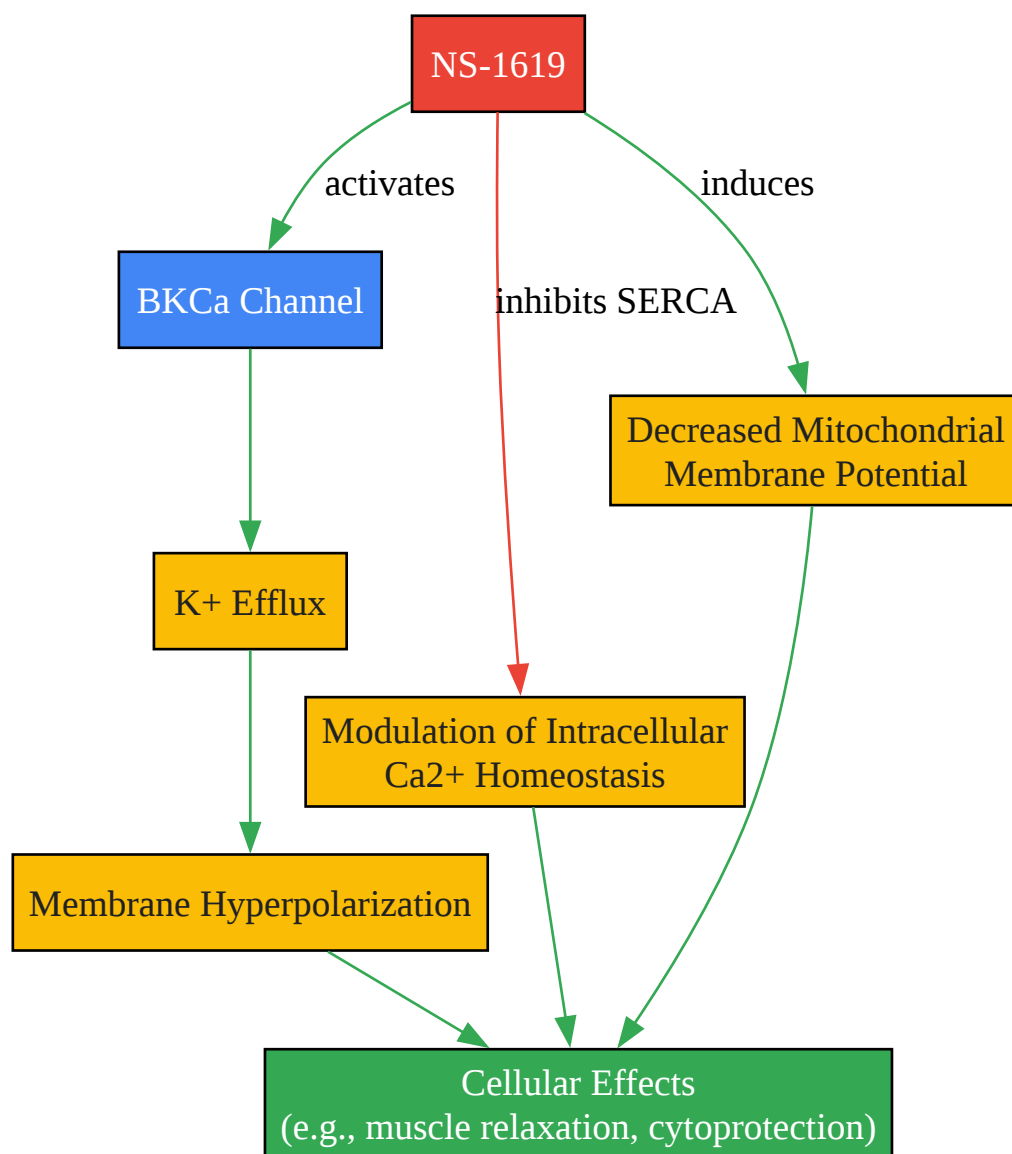
d. Administration Protocol:

- Rats are infused with **NS-1619** at a rate of 20 µg/kg per day.[6][7]
- The infusion period is 6 weeks.[6][7]
- At the end of the treatment period, tissues of interest (e.g., mesenteric arteries) are collected for analysis.

Signaling Pathway and Mechanism of Action

NS-1619 primarily acts as an opener of large-conductance Ca^{2+} -activated K^{+} (BK) channels.

[1][8] This activation leads to a variety of downstream cellular effects.



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Caption: Proposed signaling pathway for **NS-1619** action.

The activation of BKCa channels by **NS-1619** leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This can result in smooth muscle relaxation and has been shown to be protective in models of ischemia-reperfusion injury.[1][3][9] Additionally, **NS-**

1619 has been reported to modulate intracellular calcium homeostasis by inhibiting the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA).[9] It also induces a concentration-dependent decrease in mitochondrial membrane potential.[2][4] These combined effects contribute to its observed therapeutic benefits in various disease models.

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